2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester
Overview
Description
2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester is a chemical compound with the molecular formula C10H14O5 . It is also known by its CAS number 109669-53-6 . Another variant of this compound is 2-Propenoic acid, ester with 2,2’-[oxybis(methylene)]bis[2-(hydroxymethyl)-1,3-propanediol] which has a molecular formula of C13H26O9 and a molecular weight of 326.34 .
Molecular Structure Analysis
The molecular structure of 2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester involves several functional groups. It contains a total of 28 bonds, including 14 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 2 ester(s) (aliphatic), and 1 ether(s) (aliphatic) .Scientific Research Applications
Crystal Structures and Conformations
- The conformational differences between the E and Z isomers of α-arylcinnamic acids, closely related to 2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester, have been studied through crystal structures (Stomberg, Li, Lundquist, & Norinder, 2001).
- Investigations into the conformations of E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester in various solvents, relevant to the study of similar compounds like 2-Propenoic acid esters, have been conducted using NMR spectroscopy (Forgó, Felfoeldi, & Pálinkó, 2005).
Renewable Resource-Based Applications
- Research shows the conversion of D-Fructose to a dicarboxylic acid monomer closely related to 2-Propenoic acid esters, demonstrating its potential as a renewable resource alternative in polyester synthesis (Amarasekara, Nguyen, Okorie, & Jamal, 2017).
Synthesis and Reactivity Studies
- The synthesis of methyl-2-(ω-iodoalkyl)propenoates and their use in generating other compounds like 2-carbomethoxy-1,3-butadiene has been explored, shedding light on the versatile reactivity of 2-Propenoic acid esters (Alanine, Fishwick, Jones, & Mitchell, 1989).
Green Synthesis Approaches
- Innovative green synthetic methods for compounds like 5,5′‐[oxybis(methylene)]bis‐2‐furfural, derived from 5‐hydroxymethylfurfural, show the environmental benefits and applications of 2-Propenoic acid derivatives in sustainable chemistry (Annatelli, Trapasso, Dalla Torre, Pietrobon, Redolfi-Bristol, & Aricò, 2022).
Fluorescent Material Applications
- The synthesis and characterization of 2,2'-[Oxybis(methylene)]bis(benzimidazole) and its complexes, along with their fluorescent properties, have been studied, suggesting potential applications in materials science for related 2-Propenoic acid esters (Wang Zhuo-yuan, 2009).
Safety and Hazards
The safety data sheet for 2-Propenoic acid, 2,2’-[oxybis(methylene)]bis-, dimethyl ester suggests that contact with skin and eyes should be avoided, and exposure should be minimized. In case of contact, the affected area should be washed off with soap and plenty of water. If inhaled or swallowed, medical attention should be sought .
Properties
IUPAC Name |
methyl 2-(2-methoxycarbonylprop-2-enoxymethyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-7(9(11)13-3)5-15-6-8(2)10(12)14-4/h1-2,5-6H2,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTNBIJNPNEGJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)COCC(=C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448440 | |
Record name | 2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109669-53-6 | |
Record name | 2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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